molecular formula C11H13N3O B2497863 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide CAS No. 953847-76-2

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide

Cat. No.: B2497863
CAS No.: 953847-76-2
M. Wt: 203.245
InChI Key: SWCAUGSWPOZEHM-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Labeling

  • 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide has been used in the synthesis of labeled compounds, particularly with deuterium and tritium. The synthesis involves labeling 4,5-Dimethyl-O-phenylenediamine with deuterated and tritiated water. The stability of these labels is ensured after the formation of the benzimidazole ring system (Hsi & Skaletzky, 1980).

Corrosion Inhibition

  • Benzimidazole derivatives, including this compound, have been studied for their corrosion inhibition potential. These derivatives show significant inhibitory properties for carbon steel in acidic environments, with one derivative reaching up to 95% inhibition efficiency (Rouifi et al., 2020).

Dye Intermediate Market Analysis

  • In the dye intermediate market, a study revealed that a commercially delivered compound, initially thought to be a common dye intermediate, was actually 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole. This underscores the importance of accurate synthesis and characterization in industrial applications (Drabina et al., 2009).

pKa Determination

  • The determination of pKa values for this compound derivatives has been conducted. This is crucial for understanding the compound's behavior in different pH environments, which is essential for various chemical and pharmaceutical applications (Duran & Canbaz, 2013).

Anthelmintic Activity

  • Some derivatives of this compound have been evaluated for anthelmintic activity, showing promising results in paralyzing and killing worms compared to standard anthelmintic drugs (Sawant & Kawade, 2011).

Safety and Hazards

This compound is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . The precautionary statements include P261, P264, P273, P280, P302 + P352, and P305 + P351 + P338 .

Mechanism of Action

Properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-3-9-10(4-8(7)2)14(6-13-9)5-11(12)15/h3-4,6H,5H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCAUGSWPOZEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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